1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide

Description

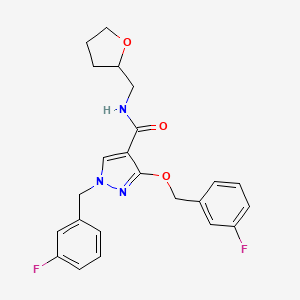

1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative featuring:

- Pyrazole core: Substituted at positions 1 and 3 with 3-fluorobenzyl groups (the latter as an ether).

- Carboxamide side chain: Linked to a tetrahydrofuran-2-ylmethyl group.

Properties

IUPAC Name |

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3O3/c24-18-6-1-4-16(10-18)13-28-14-21(22(29)26-12-20-8-3-9-30-20)23(27-28)31-15-17-5-2-7-19(25)11-17/h1-2,4-7,10-11,14,20H,3,8-9,12-13,15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIIWPYKIZIXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Fluorobenzyl Groups: The fluorobenzyl groups can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole ring.

Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through an etherification reaction, where a tetrahydrofuran derivative reacts with the pyrazole ring.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

Fluorinated vs. Chlorinated Aromatic Groups

- Compound from : 1-(3-Chlorophenyl)-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide replaces fluorobenzyl groups with a 3-chlorophenyl and trifluoromethyl group. Chlorine increases electron-withdrawing effects but may reduce metabolic stability compared to fluorine .

Ether vs. Direct Substitution

- Compound: 4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide uses a phenoxy group instead of fluorobenzyloxy. The absence of fluorine may lower lipophilicity and alter target interactions .

Carboxamide Side Chain Modifications

- Compound: (R)-5-(2,5-Bis(trifluoromethyl)phenyl)-2-methyl-N-(3-((2-(2-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethoxy)ethoxy)ethyl)-carbamoyl)pentan-3-yl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-carboxamide shares the tetrahydrofuran-2-ylmethyl group. This suggests the tetrahydrofuran moiety improves solubility or pharmacokinetics in CNS-targeting compounds .

- Compound : 1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide replaces tetrahydrofuran with a dimethoxyphenyl group, likely reducing conformational flexibility .

Key Research Findings

- Fluorine Impact: Dual fluorobenzyl groups in the target compound enhance binding to hydrophobic pockets (e.g., enzyme active sites) compared to non-fluorinated analogs .

- Tetrahydrofuran Advantage : The tetrahydrofuran linker may reduce first-pass metabolism by shielding the carboxamide from esterases, as seen in compounds .

- Structural Drawbacks : Bulky substituents (e.g., trifluoromethyl in ) may hinder target accessibility, whereas the target compound’s benzyl groups balance steric effects .

Biological Activity

The compound 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazole derivatives typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization. The specific compound is synthesized through a series of reactions that incorporate 3-fluorobenzyl and tetrahydrofuran moieties, enhancing its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing a pyrazole core exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to our target compound have shown efficacy against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of key enzymes such as Aurora-A kinase, which is crucial for cell cycle regulation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 1-(3-fluorobenzyl)-... | MDA-MB-231 | TBD | Aurora-A kinase inhibition |

| 1H-pyrazole-4-carboxamide | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| N,1,3-triphenyl... | MCF-7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Preliminary studies suggest that similar compounds have demonstrated significant inhibition of COX-1 and COX-2 activities.

Table 2: COX Inhibition Data

| Compound | COX Enzyme | IC50 (μM) |

|---|---|---|

| Similar Pyrazole Derivative | COX-1 | 19.45 ± 0.07 |

| Similar Pyrazole Derivative | COX-2 | 31.4 ± 0.12 |

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between the target compound and its biological targets. These studies provide insights into how structural modifications can enhance binding affinity and specificity towards target proteins.

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study demonstrated that a related pyrazole derivative significantly reduced tumor growth in xenograft models of breast cancer.

- Case Study on Anti-inflammatory Effects : Another investigation showed that a similar compound effectively reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters. Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of the pyrazole carboxylic acid precursor to the tetrahydrofuran-methylamine derivative to ensure complete amide bond formation .

- Temperature Control: Maintain reaction temperatures between 60–80°C during coupling steps to balance reaction rate and byproduct minimization .

- Purification: Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural characterization be rigorously validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for tetrahydrofuran methylene groups) .

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 452.2) .

- X-ray Crystallography: If crystals form, resolve the structure to confirm stereochemistry and hydrogen bonding .

Q. What strategies improve solubility for in vitro assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to prevent precipitation .

- Micellar Encapsulation: Test surfactants like Tween-80 at 0.1% w/v to enhance aqueous solubility .

- pH Adjustment: Buffer solutions (pH 6.5–7.4) can stabilize the compound in physiological conditions .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with variations in fluorobenzyl substituents (e.g., 2- or 4-fluoro isomers) to assess positional effects on bioactivity .

- Functional Group Swaps: Replace the tetrahydrofuran-methyl group with pyrrolidine or piperidine derivatives to study steric/electronic impacts .

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to quantify IC₅₀ values .

Q. What computational approaches resolve contradictions in bioactivity data?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor binding over 100 ns to identify stable binding poses vs. transient interactions .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for analogs to predict potency shifts caused by substituent changes .

- Density Functional Theory (DFT): Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with experimental IC₅₀ .

Q. How to address variability in enzymatic inhibition assays?

Methodological Answer:

- Assay Replicates: Perform triplicate runs with internal controls (e.g., staurosporine for kinase assays) to normalize inter-plate variability .

- Enzyme Source: Use recombinant enzymes from consistent sources (e.g., human vs. murine isoforms) to reduce batch effects .

- Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) with outlier detection (ROUT method, Q=1%) to refine IC₅₀ calculations .

Q. What orthogonal techniques validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment to confirm intracellular binding .

- Photoaffinity Labeling: Use a biotinylated probe analog to pull down and identify bound proteins via LC-MS/MS .

- Knockdown/Rescue Experiments: siRNA-mediated target silencing followed by compound treatment to assess dependency on the putative target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.